N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide
CAS No.: 2034248-66-1
Cat. No.: VC6339999
Molecular Formula: C21H21N3O3
Molecular Weight: 363.417
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034248-66-1 |
|---|---|
| Molecular Formula | C21H21N3O3 |
| Molecular Weight | 363.417 |
| IUPAC Name | N-(2-methoxyphenyl)-3-quinolin-2-yloxypyrrolidine-1-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O3/c1-26-19-9-5-4-8-18(19)23-21(25)24-13-12-16(14-24)27-20-11-10-15-6-2-3-7-17(15)22-20/h2-11,16H,12-14H2,1H3,(H,23,25) |
| Standard InChI Key | QIGQAQCUJFVZTP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The molecule comprises three distinct regions:
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Pyrrolidine ring: A five-membered saturated nitrogen heterocycle serving as the central scaffold. The stereochemistry at the 3-position (quinolin-2-yloxy substitution) and 1-position (carboxamide linkage) influences conformational flexibility and target binding .
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Quinolin-2-yloxy group: A bicyclic aromatic system with an oxygen bridge at the 2-position. Quinoline derivatives are known for intercalating DNA, inhibiting topoisomerases, and modulating kinase activity .
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N-(2-Methoxyphenyl)carboxamide: A substituted benzamide group providing hydrogen-bonding capacity via the carboxamide and methoxy functionalities. The ortho-methoxy group may influence pharmacokinetics by altering solubility and metabolic stability .
Physicochemical Profile
A computational analysis using PubChem data for analogous compounds predicts the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O3 |
| Molecular Weight | 375.43 g/mol |
| Hydrogen Bond Donors | 2 (NH, CONH) |
| Hydrogen Bond Acceptors | 5 (3 O, 2 N) |
| LogP (Predicted) | 2.8 ± 0.5 |
| Topological Polar Surface Area | 78.2 Ų |
The moderate LogP value suggests balanced lipophilicity for membrane permeability, while the polar surface area indicates potential blood-brain barrier impermeability .
Synthetic Pathways and Analog Development
Key Synthetic Strategies
While no published route explicitly describes the synthesis of N-(2-methoxyphenyl)-3-(quinolin-2-yloxy)pyrrolidine-1-carboxamide, analogous compounds employ:
2.1.1 Pyrrolidine Functionalization
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Michael Addition: Pyrrolidine derivatives are often synthesized via Michael addition of acrylates to enamines, followed by cyclization. For example, 3-substituted pyrrolidines can be obtained using methyl acrylate under basic conditions .
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N-Alkylation/Carbamoylation: The 1-carboxamide group may be introduced via carbodiimide-mediated coupling of pyrrolidine-1-carboxylic acid with 2-methoxyaniline .
2.1.2 Quinoline Coupling
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Nucleophilic Aromatic Substitution: The quinolin-2-yloxy group could be installed via SNAr reaction between a pyrrolidin-3-ol derivative and 2-chloroquinoline under basic conditions (e.g., K2CO3 in DMF) .
Structural Analogues and Activity Trends
Modifications to the core structure yield compounds with diverse biological activities:
The presence of both quinoline and carboxamide moieties in the target compound suggests potential EGFR or kinase inhibitory activity, as seen in analogue 9e .
ADMET and Pharmacokinetic Considerations
Metabolic Stability
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Oxidative Metabolism: Predominant sites include the quinoline ring (CYP3A4/2C19-mediated hydroxylation) and O-demethylation of the methoxyphenyl group .
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Glucuronidation: The carboxamide and pyrrolidine nitrogen may undergo Phase II conjugation, influencing clearance .
Toxicity Risks
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hERG Inhibition: Quinoline moieties carry a risk of QT prolongation via hERG channel blockade, necessitating in vitro cardiotoxicity screening.
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Reactive Metabolites: Para-hydroxylation of the methoxyphenyl group could form quinone-imine species, requiring glutathione trapping assays .
Future Research Directions
Target Validation Studies
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Kinase Profiling: Broad-spectrum screening against 400+ kinases to identify primary targets.
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Transcriptomic Analysis: RNA-seq of treated cancer cells to elucidate pathway modulation (e.g., apoptosis, cell cycle arrest).
Lead Optimization
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Stereochemistry Effects: Synthesis of (3R)- and (3S)-enantiomers to assess chiral center contributions to potency and safety.
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Prodrug Strategies: Phosphate or ester prodrugs to enhance aqueous solubility for parenteral administration.
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